(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine
Description
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (CAS: 72748-99-3) is a chiral pyrrolidine derivative characterized by a methoxymethyl substituent at the 2-position and an amino group at the 1-position of the pyrrolidine ring. With a molecular formula of C₆H₁₄N₂O and a molecular weight of 130.19 g/mol, it exists as a colorless to pale-yellow liquid at room temperature. Key physical properties include a density of 0.97 g/mL, a boiling point of 42°C (1.8 mmHg), a flash point of 72°C, and a specific optical rotation of [α]D = +81.5° .
This compound is widely utilized in asymmetric synthesis as a chiral auxiliary, particularly in the SAMP/RAMP (Stereochemically Defined Amino-Pyrrolidine) methodology, where its enantiopure form directs stereoselective reactions such as alkylations and aldol additions . Its high purity (>95%) and stability under inert conditions make it a staple in pharmaceutical and organic chemistry research .
Properties
IUPAC Name |
(2R)-2-(methoxymethyl)pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSIKGOGLDNQBZ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCCN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72748-99-3 | |
| Record name | (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Functionalization of (R)-Proline
- Protection of the Carboxylic Acid : (R)-Proline is treated with thionyl chloride ($$ \text{SOCl}2 $$) to form the acyl chloride, followed by reaction with methanol to yield methyl (R)-prolinate ($$ \text{C}6\text{H}{11}\text{NO}2 $$).
- Reduction to Alcohol : The ester is reduced using sodium borohydride ($$ \text{NaBH}_4 $$) in tetrahydrofuran (THF) at 0–50°C to produce (R)-2-(hydroxymethyl)pyrrolidine.
- Methoxymethyl Introduction : The hydroxyl group undergoes Williamson ether synthesis with methyl iodide ($$ \text{CH}3\text{I} $$) in the presence of a base (e.g., $$ \text{K}2\text{CO}_3 $$), yielding (R)-2-(methoxymethyl)pyrrolidine.
- Amination : The pyrrolidine nitrogen is functionalized via Hofmann degradation or Curtius rearrangement to introduce the primary amine, culminating in the target compound.
Advantages : High enantiomeric excess ($$ >99\% $$) due to proline’s natural chirality.
Limitations : Multi-step process with moderate overall yield ($$ \sim40\% $$).
Asymmetric Alkylation of Pyrrolidine Derivatives
This approach employs chiral catalysts to induce asymmetry during alkylation.
Enolate Alkylation Strategy
Pyrrolidine is deprotonated at the α-position using a strong base (e.g., LDA) to form an enolate, which reacts with methoxymethyl bromide ($$ \text{CH}3\text{OCH}2\text{Br} $$) in the presence of a chiral ligand (e.g., sparteine). The reaction proceeds via:
$$
\text{Pyrrolidine} + \text{CH}3\text{OCH}2\text{Br} \xrightarrow{\text{Chiral Ligand}} (R)\text{-2-(methoxymethyl)pyrrolidine}
$$
Subsequent amination via reductive pathways (e.g., $$ \text{NH}3/\text{H}2/\text{Pd} $$) furnishes the amine.
Key Data :
Reductive Amination of Ketone Intermediates
Reductive amination offers a streamlined route by combining imine formation and reduction.
Imine Formation and Asymmetric Reduction
A ketone precursor, (R)-2-(methoxymethyl)pyrrolidinone, is condensed with ammonium acetate ($$ \text{NH}4\text{OAc} $$) to form an imine. Asymmetric reduction using a chiral catalyst (e.g., CBS catalyst) yields the target amine:
$$
\text{Ketone} + \text{NH}3 \xrightarrow{\text{CBS Catalyst}} (R)\text{-1-Amino-2-(methoxymethyl)pyrrolidine}
$$
Optimization Insights :
Resolution of Racemic Mixtures
Racemic 1-amino-2-(methoxymethyl)pyrrolidine is resolved using chiral acids (e.g., dibenzoyl tartaric acid) to form diastereomeric salts. Crystallization separates the (R)-enantiomer, which is liberated via basification.
Industrial Applicability :
- Scalability: Suitable for kilogram-scale production
- Cost: High due to excess resolving agent requirements
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield | ee (%) | Cost |
|---|---|---|---|---|
| Chiral Pool Synthesis | 4 | 40% | >99 | Moderate |
| Asymmetric Alkylation | 3 | 65% | 85–92 | High (ligands) |
| Reductive Amination | 2 | 70% | 90–95 | Moderate |
| Resolution | 2 | 35% | 99 | Low |
Recent Advances in Catalytic Asymmetric Synthesis
Emerging methods utilize organocatalysts (e.g., cinchona alkaloids) for enantioselective C–H functionalization. For example, photocatalytic systems enable direct methoxymethylation of pyrrolidine derivatives with $$ \text{CH}3\text{OCH}2\text{Cl} $$.
Chemical Reactions Analysis
®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting enantioselective proteins.
Industry: It is employed in the production of fine chemicals and as a catalyst in asymmetric synthesis.
Mechanism of Action
The mechanism of action of ®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to enantioselective proteins, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Enantiomeric Pair: (S)-(−)-1-Amino-2-(methoxymethyl)pyrrolidine
The S-enantiomer of this compound serves as a complementary chiral auxiliary in asymmetric synthesis. While both enantiomers share identical physical properties (e.g., molecular weight, density), their opposite chirality leads to divergent stereochemical outcomes in reactions. For example, the R-enantiomer is preferred in generating specific configurations in natural product syntheses, whereas the S-enantiomer may produce mirror-image products .
Pyrrolidine Derivatives with Hydroxyl Groups: Prolinol
Prolinol (pyrrolidin-2-yl-methanol) replaces the methoxymethyl group with a hydroxymethyl substituent. This structural difference reduces steric bulk and alters hydrogen-bonding capacity, impacting its role in catalysis:
Pyrrolidine-2-one and Derivatives
Pyrrolidine-2-one derivatives, such as 3-Amino-1-hydroxypyrrolidin-2-one, introduce a carbonyl group, altering electronic properties and biological activity:
Aromatic-Substituted Pyrrolidines: 3-(3-(Methoxymethyl)phenoxy)pyrrolidine
This compound incorporates a phenoxy group, enhancing aromatic interactions with biological targets. Compared to this compound, the phenoxy substitution increases lipophilicity and binding affinity to enzymes or receptors:
Piperidine Analogs: 4-Piperidinol
Replacing the pyrrolidine ring with a six-membered piperidine ring alters ring strain and conformational flexibility:
| Property | This compound | 4-Piperidinol |
|---|---|---|
| Ring Size | 5-membered | 6-membered |
| Conformational Freedom | Higher ring strain | Lower strain, flexible |
| Bioactivity | Not applicable | Antidepressant activity |
Key Differentiators of this compound
- Chiral Auxiliary Superiority: Its methoxymethyl group provides optimal steric and electronic effects for stereoselective reactions, outperforming hydroxylated analogs like prolinol in certain transformations .
- Thermal Stability : Higher flash point (72°C) compared to liquid pyrrolidine derivatives with lower boiling points .
- Versatility : Serves as both a building block and a catalyst in asymmetric synthesis, unlike bioactive pyrrolidine-2-one derivatives .
Biological Activity
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (often abbreviated as RAMP) is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a chiral amine derived from pyrrolidine, characterized by its specific spatial arrangement denoted by the (R) configuration. This compound features a pyrrolidine ring with a secondary amine group and a methoxymethyl substituent, which contribute to its unique chemical properties. Its chirality allows for selective interactions with various biological targets, making it a valuable compound in asymmetric synthesis and medicinal applications.
Biological Activity
The biological activity of this compound is primarily linked to its role as a chiral auxiliary in organic synthesis. It facilitates the formation of enantiomerically enriched products through stereoselective reactions with carbonyl compounds. The mechanism involves the formation of imines that can undergo further reactions such as alkylation or acylation, guided by the chirality introduced by RAMP.
The mechanism of action for this compound involves:
- Chiral Interaction : The compound interacts selectively with enantioselective proteins and enzymes due to its chirality.
- Formation of Imines : It reacts with carbonyl compounds to form imines, which can lead to stereospecific outcomes in subsequent reactions.
- Synthesis Precursor : RAMP serves as a precursor in synthesizing biologically active compounds, enhancing the pharmacological profiles of various drugs .
Research Findings and Case Studies
Several studies have explored the applications and efficacy of this compound in medicinal chemistry:
- Chiral Building Block : RAMP has been utilized as a chiral building block in the synthesis of complex molecules, demonstrating significant potential in drug development. Its ability to introduce chirality into synthetic pathways is essential for creating enantiomerically pure compounds .
- Antimicrobial Activity : Some derivatives of RAMP have shown promising antimicrobial properties. Research indicates that modifications to the pyrrolidine structure can enhance antibacterial potency while maintaining selectivity against target pathogens .
- Synthesis Applications : In asymmetric synthesis, RAMP has been employed effectively to create diverse chemical entities with high stereochemical control. For instance, it has been involved in Michael additions and other transformations that yield products with excellent diastereoselectivity .
Data Table: Properties and Applications
| Property/Characteristic | Details |
|---|---|
| Chemical Formula | C₉H₁₅N₂O₂ |
| Boiling Point | 42 °C at 1.8 mmHg |
| Chirality | (R)-configuration |
| Applications | Chiral auxiliary, precursor for drugs |
| Biological Activity | Antimicrobial, enzyme interactions |
Q & A
Q. How to troubleshoot enantiomer inversion during large-scale synthesis?
- Methodological Answer:
- Acid/base selection : Avoid strong bases (e.g., NaOH) that promote racemization; use mild bases like NaHCO₃.
- Temperature control : Limit reaction temperatures to <50°C during amine deprotection .
Application-Specific Guidance
Q. What analytical techniques validate RAMP’s role in organometallic complexes?
Q. How to design experiments using RAMP in enzyme-free asymmetric catalysis?
- Methodological Answer:
- Substrate screening : Test α,β-unsaturated aldehydes with varying electronic profiles to assess RAMP’s enantioselectivity .
- Kinetic studies : Use stopped-flow NMR to track iminium-enolate equilibrium and optimize catalyst loading .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
